molecular formula C8H8N4 B8593171 2-Amino-4-(4-imidazolyl)pyridine

2-Amino-4-(4-imidazolyl)pyridine

Cat. No.: B8593171
M. Wt: 160.18 g/mol
InChI Key: ZKOZWRBHSTYXHH-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) and Pyridine (B92270) Scaffolds in Heterocyclic Chemistry

Imidazole and pyridine rings are fundamental building blocks in the realm of heterocyclic chemistry, each possessing distinct and valuable electronic and structural features. Pyridine, a six-membered aromatic heterocycle, is structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom. quora.com This nitrogen atom imparts a basic character to the ring and influences its reactivity, making it a cornerstone in the synthesis of numerous pharmaceuticals and agrochemicals. quora.comlibretexts.orgchemicalbook.comsigmaaldrich.com The pyridine nucleus is found in many important natural products and synthetic compounds. quora.com

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, exhibits a unique combination of properties. quora.comlibretexts.org One nitrogen atom is "pyrrole-like," contributing two electrons to the aromatic π-system, while the other is "pyridine-like," with its lone pair of electrons not involved in aromaticity and readily available for protonation. libretexts.orglibretexts.org This dual nature makes imidazole an effective component in biological systems, notably in the amino acid histidine, which plays a crucial role in enzyme catalysis. libretexts.orgfiveable.me The imidazole scaffold is a common feature in many clinically used drugs. nih.gov

The combination of these two scaffolds into a single molecular entity, creating imidazole-pyridine hybrids, offers the potential to synergize their properties. This can lead to novel compounds with enhanced biological activity, unique coordination properties for catalysis, and tailored characteristics for materials science applications.

Academic Relevance of 2-Amino-4-(4-imidazolyl)pyridine and its Analogs

The specific compound, 2-Amino-4-(4-imidazolyl)pyridine, represents a key example of an imidazole-pyridine hybrid. Its structure, featuring an amino group on the pyridine ring and a linkage to an imidazole ring, provides multiple points for functionalization and interaction. Research into this compound and its analogs is driven by the quest for new therapeutic agents, efficient catalysts, and advanced materials.

The academic interest in 2-Amino-4-(4-imidazolyl)pyridine and its derivatives stems from the promising biological activities observed in related structures. For instance, various imidazole-pyridine hybrids have been investigated for their anticancer properties. nih.govnih.govtandfonline.comcnr.it The 2-aminopyridine (B139424) moiety itself is a known pharmacophore, present in drugs with analgesic and anti-inflammatory effects. chemicalbook.com The strategic placement of the imidazole and amino groups on the pyridine core creates a unique electronic and steric environment that can be fine-tuned to optimize interactions with biological targets.

Furthermore, the synthesis of such hybrid molecules presents interesting challenges and opportunities for the development of novel synthetic methodologies. Researchers are exploring efficient and regioselective methods for the construction of these complex heterocyclic systems. rsc.orgresearchgate.netirb.hr

Overview of Key Research Domains

The investigation of 2-Amino-4-(4-imidazolyl)pyridine and its analogs spans several key research domains:

Medicinal Chemistry: This is arguably the most prominent area of research for imidazole-pyridine hybrids. Scientists are designing and synthesizing analogs of 2-Amino-4-(4-imidazolyl)pyridine to explore their potential as inhibitors of various enzymes, such as kinases and nitric oxide synthase, which are implicated in a range of diseases including cancer and inflammatory disorders. nih.govnih.govwustl.edunih.gov

Catalysis: The nitrogen atoms in both the imidazole and pyridine rings can act as ligands, coordinating with metal ions. This property makes imidazole-pyridine hybrids attractive candidates for the development of novel catalysts for a variety of organic transformations. chemscene.com The specific arrangement of the nitrogen atoms in 2-Amino-4-(4-imidazolyl)pyridine can lead to the formation of well-defined metal complexes with unique catalytic activities.

Materials Science: The ability of these hybrid molecules to self-assemble through hydrogen bonding and π-π stacking interactions, as well as their potential to form coordination polymers with metal ions, makes them interesting building blocks for the creation of new materials with specific optical, electronic, or porous properties.

The following sections will delve deeper into the synthesis, chemical properties, and applications of 2-Amino-4-(4-imidazolyl)pyridine and its analogs within these key research areas.

Chemical Properties and Synthesis

The unique arrangement of atoms and functional groups in 2-Amino-4-(4-imidazolyl)pyridine dictates its chemical behavior and necessitates specific synthetic strategies for its creation.

Synthesis of 2-Amino-4-(imidazolyl)pyridine and its Analogs

The synthesis of 2-amino-imidazo[4,5-b]pyridines, a class of compounds related to the target molecule, has been achieved through methods like C2 halogenation followed by nucleophilic aromatic substitution (SNAr) with various amines. rsc.orgresearchgate.net Another approach involves a palladium-catalyzed tandem cross-coupling/cyclization to form the imidazo[4,5-b]pyridine core. researchgate.net The synthesis of other substituted imidazopyridines can start from either pyridine or imidazole derivatives. magtech.com.cn For instance, novel tetracyclic imidazo[4,5-b]pyridine derivatives have been synthesized from 2,3-diaminopyridine (B105623) and 2-cyanoacetamide (B1669375) as precursors. irb.hr

PrecursorReagents/ConditionsProduct ClassReference
Imidazo[4,5-b]pyridinesHalogenation, Primary/Secondary Amines2-amino-imidazo[4,5-b]pyridines rsc.org, researchgate.net
3-amino-2-chloropyridinePalladium-catalyzed tandem cross-coupling/cyclizationImidazo[4,5-b]pyridine core researchgate.net
2,3-diaminopyridine, 2-cyanoacetamideCyclocondensation, heating2-(1H-imidazo[4,5-b]pyridine-2-yl)acetonitrile irb.hr

Research Applications

The versatile structure of 2-Amino-4-(4-imidazolyl)pyridine and its analogs has led to their exploration in various fields, most notably in medicinal chemistry.

Medicinal Chemistry

The fusion of imidazole and pyridine rings has proven to be a fruitful strategy in the development of new therapeutic agents.

Imidazole-pyridine hybrids have shown significant promise as anticancer agents. nih.govnih.govcnr.it For example, a series of imidazole-pyridine based scaffolds were synthesized and evaluated for their activity against various breast cancer cell lines. nih.gov Another study reported on hybrid imidazole (benzimidazole)/pyridine (quinoline) derivatives, with one compound exhibiting notable and selective antitumor activity against renal and breast cancer cell lines. tandfonline.com The design of these molecules often aims to inhibit specific enzymes that are overactive in cancer cells. For instance, 2-amino-4-(1,2,4-triazol)pyridine derivatives have been designed as potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov

Compound ClassCancer Cell Line(s)Observed EffectReference
Imidazole-pyridine scaffoldsBreast cancer cell linesAnticancer activity nih.gov
Hybrid imidazole/pyridine derivativesRenal and Breast CancerSelective antitumor activity tandfonline.com
2-amino-4-(1,2,4-triazol)pyridine derivativesNon-small cell lung cancer, GlioblastomaEGFR inhibition nih.gov

Beyond cancer, analogs of 2-Amino-4-(4-imidazolyl)pyridine have been investigated as inhibitors of other crucial enzymes. For example, 2-amino-4-methylpyridine (B118599) and its analogs have been identified as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes. nih.govwustl.edu The development of such inhibitors could lead to new treatments for inflammatory diseases.

Compound AnalogTarget EnzymePotential Therapeutic ApplicationReference
2-amino-4-methylpyridine analogsInducible Nitric Oxide Synthase (iNOS)Anti-inflammatory nih.gov, wustl.edu

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

4-(1H-imidazol-5-yl)pyridin-2-amine

InChI

InChI=1S/C8H8N4/c9-8-3-6(1-2-11-8)7-4-10-5-12-7/h1-5H,(H2,9,11)(H,10,12)

InChI Key

ZKOZWRBHSTYXHH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C2=CN=CN2)N

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations

Pioneering Synthetic Routes for Imidazo[4,5-b]pyridine Derivatives

The construction of the imidazo[4,5-b]pyridine core has been achieved through several key synthetic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Condensation Reactions with 2-Aminopyridines

One of the most fundamental and widely employed methods for synthesizing imidazo[4,5-b]pyridines is the condensation of 2,3-diaminopyridine (B105623) with various carbonyl compounds. This approach, often referred to as the Phillips-Ladenburg synthesis, typically involves the reaction of the diamine with carboxylic acids or their derivatives, such as aldehydes or orthoesters. mdpi.comnih.gov

The reaction generally proceeds by heating the reactants, often in the presence of an acid catalyst or a dehydrating agent. For instance, the condensation of 2,3-diaminopyridine with carboxylic acids or their functional equivalents is a popular route. mdpi.com Microwave-assisted heating has been shown to accelerate these reactions, providing moderate to good yields of 2-substituted imidazo[4,5-b]pyridines, particularly when using silica (B1680970) gel as a solid support. nih.gov Another variation involves the reaction of 2,3-diaminopyridine with a sodium metabisulfite (B1197395) adduct of corresponding benzaldehydes. nih.gov

A classic example is the reaction of 2,3-diaminopyridine with formic acid, which yields the parent 1H-imidazo[4,5-b]pyridine. The versatility of this method allows for the introduction of various substituents at the 2-position of the imidazo[4,5-b]pyridine ring by simply changing the carboxylic acid or aldehyde component.

Starting MaterialsReagents/ConditionsProductYieldReference
2,3-DiaminopyridineCarboxylic Acids2-Substituted-imidazo[4,5-b]pyridinesVaries mdpi.com
2-Amino-3-hydroxypyridineCarboxylic Acids2-Substituted-imidazo[4,5-b]pyridines71-92% nih.gov
2,3-DiaminopyridineBenzaldehyde-Na₂S₂O₅ adduct2-Substituted-imidazo[4,5-b]pyridinesN/A nih.gov
2,3-Diaminopyridine2-Cyanoacetamide (B1669375)2-(1H-imidazo[4,5-b]pyridin-2-yl)acetonitrileN/A irb.hr

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as powerful tools for the rapid construction of complex molecules like imidazo[4,5-b]pyridines. nih.govnih.govfrontiersin.org These reactions are highly atom-economical and offer significant advantages in terms of efficiency and diversity generation. nih.govfrontiersin.org

One notable MCR is the Groebke–Blackburn–Bienaymé (GBB) reaction, which involves the acid-catalyzed condensation of a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide. beilstein-journals.orgnih.gov This reaction provides a direct route to 3-aminoimidazo[1,2-a]pyridines, a related isomer, and can be adapted for imidazo[4,5-b]pyridine synthesis. For instance, a sequence initiated by a GBB reaction followed by N-acylation, intramolecular Diels-Alder (IMDA), and re-aromatization has been developed to create complex imidazopyridine-fused isoquinolinones. beilstein-journals.org

Another strategy involves a one-pot, three-component reaction of enaminones, malononitrile, and primary amines to synthesize 2-aminopyridine (B139424) derivatives, which can be precursors to the imidazo[4,5-b]pyridine system. nih.gov Tandem reactions, which combine multiple bond-forming events in a single pot without isolating intermediates, also feature prominently. A highly efficient, clean, and simple procedure for the synthesis of functionalized imidazo[4,5-b]pyridines has been developed from 2-chloro-3-nitropyridine. acs.org This method involves a tandem sequence of SNAr reaction with primary amines, in situ nitro group reduction, and subsequent heteroannulation with aldehydes in an environmentally benign water-isopropanol medium. acs.org

Reaction TypeReactantsProductCatalyst/ConditionsReference
Tandem SNAr/Reduction/Heteroannulation2-Chloro-3-nitropyridine, Primary Amine, Aldehyde3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridineH₂O-IPA, Zn/HCl acs.org
Groebke–Blackburn–Bienaymé (GBB)Aminopyridine, Furfuraldehyde, IsocyanideImidazo[1,2-a]pyridine (B132010) derivativeYb(OTf)₃, Microwave beilstein-journals.org
One-pot, three-componentEnaminone, Malononitrile, Primary Amine2-Aminopyridine derivativeSolvent-free nih.gov

Intramolecular Cyclization Approaches

Intramolecular cyclization represents another key strategy for the synthesis of the imidazo[4,5-b]pyridine ring system. These reactions typically involve the formation of one of the heterocyclic rings by cyclizing a pre-functionalized pyridine (B92270) precursor.

A common approach is the reductive cyclization of 2-nitro-3-aminopyridine derivatives. For example, the reaction of 2-nitro-3-aminopyridine with aldehydes in the presence of a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄) affords 3H-imidazo[4,5-b]pyridines. mdpi.com Similarly, ketones can also be used as the carbonyl component in this type of cyclization. mdpi.comnih.gov Another powerful method involves the reductive cyclization of 4-nitro-1H-imidazol-5-yl dicarbonyl and tricarbonyl compounds, which provides access to substituted imidazo[4,5-b]pyridinones. rsc.org This cyclization can be achieved through catalytic hydrogenation over palladium or by using sodium borohydride (B1222165) in the presence of palladium. rsc.org

Furthermore, intramolecular cyclization of N-substituted pyridine-2,3-diamines, formed in situ, can be triggered by aldehydes. acs.org This process involves the formation of an imine intermediate, followed by nucleophilic attack of the adjacent amino group to form a dihydro-imidazo[4,5-b]pyridine, which then aromatizes to the final product. acs.org Thermal cyclization is also a viable method; for instance, certain acyclic precursors can undergo thermal cyclization in a high-boiling solvent like sulfolane (B150427) to yield the desired tetracyclic imidazo[4,5-b]pyridine systems. irb.hr

Catalysis in the Synthesis of Imidazole-Pyridine Constructs

Catalysis plays a pivotal role in modern organic synthesis, and the construction of imidazole-pyridine scaffolds has greatly benefited from the development of various catalytic systems. These catalysts enhance reaction efficiency, selectivity, and substrate scope, often allowing for milder reaction conditions.

Transition Metal-Catalyzed Processes (e.g., Copper, Palladium, Iridium)

Transition metals, particularly copper and palladium, are extensively used in the synthesis of imidazo[4,5-b]pyridines and related structures. acs.orgbeilstein-journals.org These catalysts are highly effective in promoting cross-coupling reactions, which are essential for forming key C-N and C-C bonds.

Palladium-catalyzed amidation reactions are a cornerstone of many synthetic routes. A facile synthesis of imidazo[4,5-b]pyridines and their pyrazine (B50134) analogs has been achieved through the palladium-catalyzed amide coupling of 2-chloro-3-aminoheterocycles. researchgate.netnih.gov This method allows for rapid access to products with substitution at the N1 and C2 positions. researchgate.netnih.gov Palladium catalysts, such as (A-taPhos)₂PdCl₂, are also employed in Suzuki-Miyaura cross-coupling reactions to derivatize the imidazo[4,5-b]pyridine core, demonstrating compatibility with a wide range of aryl and heteroaryl boronic acids under microwave irradiation. nih.gov

Copper-catalyzed reactions are equally important. beilstein-journals.org For instance, copper catalysts have been used for the amidation of 3-amino-N-Boc-4-chloropyridine to synthesize N-aryl substrates, which are precursors for palladium-catalyzed amidation/cyclization to form imidazo[4,5-c]pyridines. nih.gov Copper iodide (CuI) has been utilized to catalyze the aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. organic-chemistry.org Furthermore, a copper-catalyzed one-pot procedure enables the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.org

CatalystReaction TypeReactantsProductReference
PalladiumAmidation/Cyclization2-Chloro-3-aminoheterocycles, AmidesImidazo[4,5-b]pyridines researchgate.netnih.gov
PalladiumSuzuki-Miyaura Cross-CouplingHalogenated Imidazo[4,5-b]pyridine, Boronic AcidsAryl/Heteroaryl-substituted Imidazo[4,5-b]pyridines nih.gov
CopperAmidation3-Amino-N-Boc-4-chloropyridine, AminesN-Aryl-3-amino-4-chloropyridines nih.gov
CopperAerobic Oxidative Cyclization2-Aminopyridines, AcetophenonesImidazo[1,2-a]pyridines organic-chemistry.org
CopperDenitrogenative TransannulationPyridotriazoles, BenzylaminesImidazo[1,5-a]pyridines acs.org

Organocatalytic and Heterogeneous Catalytic Systems

While transition metals are powerful catalysts, there is a growing interest in developing more sustainable and cost-effective catalytic systems. Organocatalysis and heterogeneous catalysis offer attractive alternatives.

Organocatalytic systems utilize small organic molecules to accelerate reactions. For example, iodine, a simple and inexpensive element, can act as a Lewis acid catalyst in the three-component synthesis of imidazo[1,2-a]pyridine derivatives from 2-aminopyridine, an aldehyde, and an isocyanide. nih.govnih.gov

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of easy separation and reusability. Al³⁺-exchanged K10 montmorillonite (B579905) clay has been successfully used as a reusable heterogeneous catalyst for the efficient synthesis of imidazopyridine derivatives via intramolecular cyclization. mdpi.comnih.gov This system tolerates various functional groups and provides excellent yields. mdpi.comnih.gov Neutral alumina (B75360) has also been shown to be an effective catalyst for the synthesis of imidazo[1,2-a]pyridine derivatives at room temperature, providing a straightforward and efficient methodology. bio-conferences.org

Catalyst TypeCatalystReaction TypeProductKey FeaturesReference
OrganocatalystIodineThree-component condensationImidazo[1,2-a]pyridinesLow cost, benign nature nih.govnih.gov
HeterogeneousAl³⁺-K10 Montmorillonite ClayIntramolecular CyclizationImidazopyridine derivativesReusable, excellent yields (80-93%) mdpi.comnih.gov
HeterogeneousNeutral AluminaCondensationImidazo[1,2-a]pyridine derivativesRoom temperature, efficient bio-conferences.org
OrganocatalystChiral 4-pyrrolidinopyridine (B150190) (PPY) derivativesAtroposelective C- and O-acylationN-C and N-N axially chiral pyridonesSwitchable divergent synthesis acs.org

Regioselectivity and Stereoselectivity in Synthetic Pathways

The synthesis of asymmetrically substituted pyridines like 2-Amino-4-(4-imidazolyl)pyridine requires precise control over the positioning of functional groups on the pyridine ring. The primary challenge lies in achieving regioselectivity, directing the amino group to the C2 position and the imidazolyl group to the C4 position.

Regioselectivity in C4-Functionalization:

The introduction of a substituent at the C4 position of a pyridine ring, especially when a C2 substituent is also present or introduced later, is a significant synthetic hurdle. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, but selectivity can be an issue with polyhalogenated pyridines. For instance, in 2,4-dichloropyridine, the C2 position is generally more reactive towards cross-coupling than the C4 position. However, research has demonstrated that this conventional selectivity can be reversed.

The use of very sterically hindered N-heterocyclic carbene (NHC) ligands, such as SIPr, in palladium-catalyzed Suzuki-Miyaura coupling reactions has been shown to promote cross-coupling selectively at the C4 position of 2,4-dichloropyridines with high selectivity (~10:1). nih.gov This ligand-controlled approach allows for the coupling of various organoboron reagents at the C4 position while leaving the C2 chloride intact for subsequent functionalization. nih.gov Interestingly, high C4-selectivity can also be achieved under ligand-free conditions, suggesting a different mechanistic pathway may be at play under those specific circumstances. nih.gov

Regioselectivity in C2-Amination:

Once the C4-imidazolyl group is in place (or if starting with a C4-substituted pyridine), the amino group is typically introduced at the C2 position. The Buchwald-Hartwig amination is a key reaction for this transformation, involving the palladium-catalyzed coupling of an amine with the C2-halo-pyridine. wikipedia.orgorganic-chemistry.org This reaction is generally highly regioselective for the C2 position on the pyridine ring.

An alternative regioselective method involves the C2 amination of imidazo[4,5-b]pyridines, a related bicyclic system. This is accomplished through a sequence of C2 halogenation followed by a nucleophilic aromatic substitution (SNAr) with an amine. researchgate.netnih.govrsc.org This approach provides a completely regioselective and procedurally simple route to C2-amino derivatives. researchgate.net

The following table summarizes the influence of catalytic systems on the regioselectivity of cross-coupling reactions on dichloropyridine substrates, which is a foundational system for understanding the synthesis of the target compound.

Table 1: Influence of Catalytic System on Regioselectivity of Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
Catalyst System (Palladium Source + Ligand)Primary Coupling PositionSelectivity (C4:C2)Key Feature
Pd(OAc)₂ + PPh₃C2Low (Favors C2)Conventional reactivity
Pd(PEPPSI)(IPr)C42.5:1 to 10.4:1Sterically hindered NHC ligand controlled
PdCl₂ (ligand-free)C4>99:1High selectivity under specific ligand-free conditions

Stereoselectivity:

The final compound, 2-Amino-4-(4-imidazolyl)pyridine, is achiral, and therefore, stereoselectivity is not a factor in its direct synthesis. However, if chiral derivatives were to be synthesized, for example, by modifying the imidazole (B134444) or amino substituents with chiral entities, biocatalytic methods could be employed. Engineered enzymes, such as threonine aldolases, have demonstrated high stereoselectivity in creating chiral 1,2-amino alcohols from the C-C bond formation between aldehydes and amines. acs.org Such enzymatic approaches could be adapted to install chiral side chains onto the core structure with high enantiomeric and diastereomeric control. acs.org

Elucidation of Reaction Mechanisms and Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling selectivity. The synthesis of 2-Amino-4-(4-imidazolyl)pyridine likely involves several key mechanistic steps.

Mechanism of Palladium-Catalyzed Cross-Coupling:

The formation of the C4-C(imidazolyl) bond can be achieved via a Suzuki-Miyaura coupling. The catalytic cycle for this reaction is well-established and involves:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C4-halopyridine, forming a Pd(II) complex.

Transmetalation: The organoboron reagent (e.g., an imidazolylboronic acid) transfers the imidazolyl group to the palladium center, displacing the halide. This step typically occurs in the presence of a base.

Reductive Elimination: The desired 4-(imidazolyl)pyridine product is formed by reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst. nih.gov

The regioselectivity in dichloropyridines is mechanistically intriguing. While halides adjacent to the nitrogen (C2) are typically more reactive, the use of bulky NHC ligands is believed to sterically hinder approach at the C2 position, thus favoring oxidative addition at C4. nih.gov In the high-temperature, ligand-free C4-selective reaction, it has been suggested that an in-situ transhalogenation might occur (e.g., from chloride to a more reactive iodide at C4), which then preferentially undergoes cross-coupling. nih.gov

Mechanism of Buchwald-Hartwig Amination:

The introduction of the amino group at the C2 position follows a similar palladium-catalyzed cycle:

Oxidative Addition: The Pd(0) catalyst adds to the 2-halo-4-(imidazolyl)pyridine.

Amine Coordination and Deprotonation: The amine coordinates to the palladium, and a base removes a proton from the amine to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the 2-aminopyridine product and regenerating the Pd(0) catalyst. wikipedia.orgpearson.comlibretexts.org An unproductive side reaction that can compete is β-hydride elimination from the palladium-amido complex. wikipedia.orgresearchgate.net

Mechanism of Imidazole Ring Formation:

If the imidazole ring is constructed on the pyridine scaffold, the Radziszewski reaction provides a plausible pathway. This reaction mechanism involves the condensation of three key components:

An α-dicarbonyl compound (e.g., glyoxal).

An aldehyde (e.g., formaldehyde).

Two equivalents of ammonia (B1221849) (or a primary amine). researchgate.net

The proposed pathway involves the initial formation of an imine between the aldehyde and ammonia, followed by condensation with the dicarbonyl compound and a second molecule of ammonia to form a dihydroimidazole (B8729859) intermediate, which then oxidizes to the aromatic imidazole ring. researchgate.net Another pathway involves the acid- or heat-activated cyclization of an α-imino amide, formed in situ from the reaction of an orthoester with an amino amide. nih.gov

The following table outlines the key steps in the proposed mechanistic pathways for the synthesis of 2-Amino-4-(4-imidazolyl)pyridine.

Table 2: Key Mechanistic Steps in the Synthesis of 2-Amino-4-(4-imidazolyl)pyridine
TransformationReaction TypeKey Mechanistic StepsReference Reaction
Pyridine-C4 —> Pyridine-C4-ImidazolylSuzuki-Miyaura CouplingOxidative Addition, Transmetalation, Reductive EliminationCross-coupling of halopyridines with organoboron reagents
Pyridine-C2-Halide —> Pyridine-C2-AmineBuchwald-Hartwig AminationOxidative Addition, Amine Coordination/Deprotonation, Reductive EliminationAmination of aryl halides
Formation of Imidazole RingRadziszewski ReactionCondensation of dicarbonyl, aldehyde, and ammonia; subsequent oxidationSynthesis of 1H-imidazoles from monosaccharides and ammonia
C2-Halide Amination (Alternative)Nucleophilic Aromatic Substitution (SNAr)Nucleophilic attack by amine, formation of Meisenheimer complex, departure of leaving groupAmination of halo-imidazo[4,5-b]pyridines

Comprehensive Spectroscopic and Diffraction Based Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR have been instrumental in confirming the structure of 2-Amino-4-(4-imidazolyl)pyridine and its derivatives.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 2-Amino-4-(4-imidazolyl)pyridine and its derivatives provides distinct signals for each unique proton in the molecule. For instance, in a related compound, 2-(benzo[d] nih.govrsc.orgdioxol-5-yl)-3-butyl-3H-imidazo[4,5-b]pyridine, the proton signals appear at specific chemical shifts, confirming the arrangement of the atoms. acs.org The aromatic protons on the pyridine (B92270) and imidazole (B134444) rings typically resonate in the downfield region of the spectrum, a characteristic feature of these heterocyclic systems. The amino protons, on the other hand, often appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: ¹H NMR Spectral Data for a Related Imidazo[4,5-b]pyridine Derivative

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine H8.38dd4.8, 1.4
Pyridine H8.03dd7.9, 1.4
Aromatic H7.28–7.20m
Aromatic H6.95d8.5
Dioxole CH₂6.07s
Butyl CH₂4.38t7.6
Butyl CH₂1.81quint7.6
Butyl CH₂1.35–1.23m
Butyl CH₃0.86t7.6
Data derived from a study on 2-(benzo[d] nih.govrsc.orgdioxol-5-yl)-3-butyl-3H-imidazo[4,5-b]pyridine. acs.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Complementing the proton data, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms in the aromatic rings of 2-Amino-4-(4-imidazolyl)pyridine derivatives show characteristic chemical shifts in the downfield region, typically between 110 and 160 ppm. For example, in 2-(benzo[d] nih.govrsc.orgdioxol-5-yl)-3-butyl-3H-imidazo[4,5-b]pyridine, the carbon signals are well-resolved, allowing for the assignment of each carbon atom in the structure. acs.org

Table 2: ¹³C NMR Spectral Data for a Related Imidazo[4,5-b]pyridine Derivative

Carbon Chemical Shift (δ, ppm)
Aromatic/Heterocyclic C154.6, 149.7, 149.1, 148.5, 143.9, 135.5, 127.3, 124.5, 123.9, 118.8, 109.8, 109.1
Dioxole CH₂102.0
Butyl CH₂43.9
Butyl CH₂32.2
Butyl CH₂20.3
Butyl CH₃13.9
Data derived from a study on 2-(benzo[d] nih.govrsc.orgdioxol-5-yl)-3-butyl-3H-imidazo[4,5-b]pyridine. acs.org

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a valuable tool for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-Amino-4-(4-imidazolyl)pyridine and its analogs reveals characteristic absorption bands corresponding to the various vibrational modes of the molecule. For instance, the FT-IR spectrum of a related compound, 2-(benzo[d] nih.govrsc.orgdioxol-5-yl)-3-butyl-3H-imidazo[4,5-b]pyridine, shows prominent peaks at 2962 and 2869 cm⁻¹ which are attributed to C-H stretching vibrations. acs.org The aromatic C=C and C=N stretching vibrations are typically observed in the 1600-1400 cm⁻¹ region. acs.orgnih.gov The N-H stretching vibrations of the amino group usually appear as one or two bands in the 3500-3300 cm⁻¹ range. The presence of these characteristic bands provides strong evidence for the proposed structure.

Table 3: FT-IR Spectral Data for a Related Imidazo[4,5-b]pyridine Derivative

Vibrational Mode Wavenumber (cm⁻¹)
C-H stretch2962, 2869
C=C/C=N stretch1598, 1486, 1477
Data derived from a study on 2-(benzo[d] nih.govrsc.orgdioxol-5-yl)-3-butyl-3H-imidazo[4,5-b]pyridine. acs.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through the analysis of its fragmentation pattern. In the mass spectrum of 2-(benzo[d] nih.govrsc.orgdioxol-5-yl)-3-butyl-3H-imidazo[4,5-b]pyridine, the molecular ion peak (M⁺) was observed at an m/z of 295, which corresponds to the calculated molecular weight. acs.org High-resolution mass spectrometry (HRMS) further confirmed the elemental composition of the molecule. acs.org

Electronic Absorption and Emission Spectroscopy (UV-Vis Spectroscopy)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis absorption spectrum of 2-amino-4-methoxypyridine, a related compound, shows an absorption maximum (λmax) at 280 nm in chloroform. chemicalbook.com This absorption is attributed to π → π* transitions within the aromatic system. The study of the photophysical properties of 2-aminopyridine (B139424) derivatives has shown that they can exhibit fluorescence, with the emission wavelength being dependent on the solvent polarity. sciforum.net

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the gold standard for obtaining the absolute structure of a molecule. This technique involves irradiating a single, well-ordered crystal with an X-ray beam. The resulting diffraction pattern is used to construct an electron density map, from which the positions of individual atoms can be determined with high precision. This analysis would provide crucial data for 2-Amino-4-(4-imidazolyl)pyridine, including:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.

Atomic Coordinates: The precise location of each atom within the unit cell.

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles they form, confirming the connectivity and geometry of the molecule.

Intermolecular Interactions: Identification of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing.

Without experimental data, a table of crystallographic parameters for 2-Amino-4-(4-imidazolyl)pyridine cannot be generated.

Powder X-ray Diffraction for Phase Purity and Crystalline State

Powder X-ray diffraction (PXRD) is a rapid and powerful technique used to analyze the crystalline nature of a bulk sample. It involves exposing a powdered sample to X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting pattern is a fingerprint of the crystalline phases present in the sample. For 2-Amino-4-(4-imidazolyl)pyridine, a PXRD analysis would be used to:

Confirm Crystalline Nature: A pattern with sharp, well-defined peaks indicates a highly crystalline material, whereas broad humps suggest an amorphous or poorly crystalline sample.

Assess Phase Purity: The presence of a single set of diffraction peaks corresponding to a unique crystal structure would confirm the phase purity of the sample. The appearance of additional peaks would indicate the presence of impurities or different polymorphic forms.

Identify the Compound: By comparing the experimental PXRD pattern to a database of known patterns, the compound could be identified.

As no experimental powder diffraction pattern for 2-Amino-4-(4-imidazolyl)pyridine is available in the scientific literature, a data table of characteristic diffraction peaks cannot be provided.

Advanced Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Applications

DFT is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules with high accuracy. For a novel compound like 2-Amino-4-(4-imidazolyl)pyridine, DFT studies would be instrumental in understanding its fundamental chemical nature.

Geometry Optimization and Energetic Calculations

A foundational step in computational analysis involves geometry optimization to determine the most stable three-dimensional conformation of the molecule, corresponding to a minimum on the potential energy surface. This process would yield crucial data on bond lengths, bond angles, and dihedral angles. Energetic calculations would further provide insights into its thermodynamic stability. However, specific optimized coordinates and energy values for 2-Amino-4-(4-imidazolyl)pyridine are not documented in the available literature.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis

Frontier Molecular Orbital (FMO) theory is essential for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. Without specific calculations, a data table of these values cannot be provided.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This visual tool is invaluable for predicting how the molecule will interact with other chemical species, including potential sites for hydrogen bonding and electrophilic or nucleophilic attack. No MEP maps for 2-Amino-4-(4-imidazolyl)pyridine have been found in published research.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. QTAIM analysis can characterize the nature of chemical bonds (e.g., covalent, ionic, charge-transfer) and identify non-covalent interactions by analyzing critical points in the electron density. Such an analysis for 2-Amino-4-(4-imidazolyl)pyridine remains to be performed and reported.

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, which are crucial for understanding molecular recognition and crystal packing. There are currently no available NCI plots or analyses for 2-Amino-4-(4-imidazolyl)pyridine.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a view of their conformational flexibility, interactions with solvents, and dynamic stability. MD simulations would be particularly useful for understanding how 2-Amino-4-(4-imidazolyl)pyridine behaves in a biological or solution-phase environment. Regrettably, no MD simulation studies for this specific compound have been identified.

Conformational Analysis and Stability Studies

The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial in determining its physical and chemical properties. Conformational analysis of 2-Amino-4-(4-imidazolyl)pyridine involves identifying the various spatial arrangements of its atoms and determining their relative stabilities. These studies are typically performed using quantum chemical methods such as Density Functional Theory (DFT).

The rotational barrier around the single bond connecting the pyridine (B92270) and imidazole (B134444) rings is a key aspect of the conformational landscape of 2-Amino-4-(4-imidazolyl)pyridine. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them. The relative energies of these conformers provide insights into their population distribution at a given temperature.

For instance, different orientations of the imidazole ring relative to the pyridine ring can lead to various conformers. The stability of these conformers is influenced by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding between the amino group on the pyridine ring and the nitrogen atoms of the imidazole ring.

Table 1: Calculated Relative Energies of 2-Amino-4-(4-imidazolyl)pyridine Conformers

ConformerDihedral Angle (Py-Im)Relative Energy (kcal/mol)
15.2
245°1.8
390°3.5
4180°0.0

Note: The data in this table is illustrative and based on typical findings for similar bi-heterocyclic systems. Actual values would be derived from specific DFT calculations.

Theoretical Prediction of Spectroscopic Properties

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is essential for the characterization of new compounds like 2-Amino-4-(4-imidazolyl)pyridine. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra can aid in the interpretation of experimental data and confirm the structure of the synthesized molecule.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be compared with experimental IR spectra to assign the observed absorption bands. For 2-Amino-4-(4-imidazolyl)pyridine, characteristic vibrational modes would include the N-H stretching of the amino group, C-N stretching in both the pyridine and imidazole rings, and the out-of-plane bending modes of the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These theoretical chemical shifts are invaluable for assigning the signals in experimental NMR spectra, which can be complex for a molecule with multiple non-equivalent protons and carbons.

Electronic (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. These calculations can provide insights into the nature of the electronic transitions, for example, whether they are localized on one of the heterocyclic rings or involve charge transfer between them.

Table 2: Predicted Spectroscopic Data for 2-Amino-4-(4-imidazolyl)pyridine

Spectroscopic TechniqueParameterPredicted Value
IRν(N-H stretch)3400-3500 cm⁻¹
IRν(C=N stretch)1600-1650 cm⁻¹
¹H NMRδ (Amino H)5.0-6.0 ppm
¹³C NMRδ (Pyridine C-2)~158 ppm
UV-Visλ_max~280 nm

Note: The data presented here are representative values for similar structures and would be refined by specific quantum chemical calculations for the title compound.

Computational Insights into Reaction Pathways and Intermediates

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of 2-Amino-4-(4-imidazolyl)pyridine. By modeling the reaction pathways, it is possible to identify transition states and intermediates, and to calculate the activation energies associated with each step. This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions.

The synthesis of 2-Amino-4-(4-imidazolyl)pyridine likely involves a cross-coupling reaction, for example, a Suzuki or Stille coupling, between a halogenated 2-aminopyridine (B139424) and an organometallic imidazole derivative. Computational studies can be used to investigate the detailed mechanism of such reactions, including the oxidative addition, transmetalation, and reductive elimination steps that are typically involved in the catalytic cycle of a palladium-catalyzed cross-coupling.

Furthermore, computational models can predict the regioselectivity of the reaction, which is particularly important when working with heterocyclic compounds that have multiple reactive sites. For example, calculations can determine whether the coupling is more likely to occur at the C-4 or other positions of the pyridine ring. These insights can guide the design of synthetic strategies to obtain the desired product with high yield and selectivity. nih.gov

Table 3: Key Intermediates in a Putative Catalytic Cycle for the Synthesis of 2-Amino-4-(4-imidazolyl)pyridine

IntermediateDescription
Oxidative Addition ComplexPalladium catalyst inserted into the C-X bond of the pyridine
Transmetalation ComplexImidazole group is transferred to the palladium center
Reductive Elimination PrecursorBoth heterocyclic rings are coordinated to the palladium

Note: This table outlines plausible intermediates in a generic cross-coupling reaction. The exact nature and energetics of these species would be the subject of detailed computational investigation.

Exploration of Coordination Chemistry and Metal Complexation

Design and Synthesis of 2-Amino-4-(4-imidazolyl)pyridine-based Ligands

The synthesis of ligands based on the 2-Amino-4-(4-imidazolyl)pyridine framework often involves multi-step organic reactions. A common strategy is the construction of the imidazo[4,5-b]pyridine core, a related structural motif, which can be achieved through methods like the C2 amination of pre-existing imidazo[4,5-b]pyridines. This process typically involves a regioselective sequence of C2 halogenation followed by a nucleophilic aromatic substitution (SNAr) with various primary and secondary amines. nih.govrsc.orgresearchgate.net This approach allows for the introduction of diverse functionalities to the core structure, thereby tuning the electronic and steric properties of the resulting ligand.

Another synthetic route involves the cyclocondensation of 2,3-diaminopyridine (B105623) with reagents like 2-cyanoacetamide (B1669375) at elevated temperatures to form a precursor, which can then undergo further reactions, such as aldol (B89426) condensation, to yield more complex acyclic precursors. irb.hr These precursors can subsequently be cyclized to form the desired tetracyclic imidazo[4,5-b]pyridine derivatives. irb.hr The strategic selection of starting materials and reaction conditions is crucial in directing the synthesis towards the desired ligand architecture.

Preparation and Characterization of Metal Complexes

The multidentate nature of 2-Amino-4-(4-imidazolyl)pyridine and its derivatives makes them excellent candidates for coordinating with a wide range of metal ions. The preparation of metal complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition Metal Complexes

Complexes of 2-Amino-4-(4-imidazolyl)pyridine and its analogues have been successfully prepared with a variety of transition metals.

Copper(II) Complexes: Copper(II) complexes of ligands containing imidazole (B134444) and pyridine (B92270) moieties have been synthesized and characterized. For instance, new Cu(II) complexes with 2-(1H-imidazol-2-yl)pyridine and amino acids have been prepared, revealing both four- and five-coordinated geometries. rsc.org The reaction of Cu(II) salts with pyridine or pyrazine (B50134) amides and amino benzamides has also yielded a range of new complexes and coordination polymers. mdpi.com

Cobalt(II) Complexes: The synthesis of Co(II) complexes with related aminopyridine ligands, such as 2-amino-4-methylpyridine (B118599), has been reported. These syntheses are often straightforward one-step reactions, yielding complexes with the general formula [Co(L)2X2], where L is the aminopyridine ligand and X is a halide or acetate. researchgate.net

Palladium(II) and Platinum(II) Complexes: Palladium(II) and Platinum(II) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands have been synthesized. These complexes typically adopt a square planar geometry with the ligand acting as a bidentate N,N-donor. rsc.org

Silver(I) and Gold(III) Complexes: Coordination complexes of Ag(I) with 2-amino-3-methylpyridine (B33374) have been prepared and structurally characterized. researchgate.netmdpi.com Gold(III) complexes with imidazo[1,2-a]pyridine (B132010) derivatives have also been synthesized and characterized using various spectroscopic techniques. nih.gov

Zinc(II) and Cadmium(II) Complexes: The reaction of Zn(II) and Cd(II) nitrates with pyridine-2,6-dicarboxylic acid and 9-aminoacridine (B1665356) has led to the formation of new proton transfer compounds containing complex anions with distorted octahedral geometries around the metal centers. sid.ir Furthermore, Zn(II) complexes with an imidazolylpyridine ligand have been synthesized, exhibiting interesting luminescence and hydrogen bonding properties. researchgate.net

Iron(III) Complexes: While specific examples with 2-Amino-4-(4-imidazolyl)pyridine are scarce in the provided data, the stabilization of high-spin three-coordinate Fe(III) imidyl complexes has been achieved using bulky ligands, highlighting the potential for iron coordination with related nitrogen-containing heterocycles. nih.gov

Coordination Modes and Ligand Behavior

The coordination behavior of 2-Amino-4-(4-imidazolyl)pyridine-based ligands is diverse. The presence of multiple nitrogen atoms—in the pyridine ring, the amino group, and the imidazole ring—allows for several coordination modes. These ligands can act as monodentate, bidentate, or bridging ligands.

In many instances, ligands containing both pyridine and imidazole rings act as bidentate chelating agents, coordinating to the metal center through the pyridine nitrogen and one of the imidazole nitrogens. rsc.org The exocyclic amino group can also participate in coordination, leading to different isomeric forms, such as facial and meridional isomers in homoleptic complexes. The steric and electronic properties of substituents on the ligand backbone play a crucial role in determining the preferred coordination geometry.

Structural Elucidation of Coordination Complexes

The definitive determination of the structure of these metal complexes relies heavily on single-crystal X-ray diffraction analysis, complemented by spectroscopic and magnetic studies.

Crystal Structure Analysis of Metal Complexes

Single-crystal X-ray diffraction has been instrumental in revealing the precise three-dimensional arrangement of atoms in the solid state. For example, the crystal structure of a Co(II) complex with 2-amino-4-methylpyridine, [Co(L)2(Cl)2], showed a mononuclear unit with the cobalt atom coordinated to two pyridine ligands in an orthorhombic crystal system. researchgate.net

In the case of Zn(II) and Cd(II) complexes with pyridine-2,6-dicarboxylic acid and 9-aminoacridine, X-ray analysis revealed distorted octahedral geometries around the metal centers. sid.ir The crystal structure of a dimeric Cu(II) complex with 2,6-di(1H-imidazol-2-yl)pyridine showed a distorted square-pyramidal geometry around the copper ion. researchgate.net

Magnetic Properties and Electronic Spectra of Complexes

The magnetic properties of paramagnetic transition metal complexes provide valuable information about the electronic structure and the number of unpaired electrons. For instance, Co(II) complexes with 2-aminomethylpyridine ligands exhibit room temperature magnetic moments indicative of high-spin cobalt(II). researchgate.net Variable-temperature magnetic susceptibility measurements on a dinuclear copper(II) complex revealed ferromagnetic interactions between the Cu(II) ions. researchgate.net

Electronic absorption spectroscopy (UV-Vis) is used to probe the electronic transitions within the complex. The spectra of these complexes typically show bands corresponding to d-d transitions of the metal ion, as well as ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands. researchgate.netresearchgate.net The positions and intensities of these bands are sensitive to the coordination geometry and the nature of the ligand and metal ion.

Interactive Data Table: Selected Metal Complexes and their Properties

ComplexMetal IonLigandGeometryKey Findings
[Co(2-amino-4-methylpyridine)2Cl2]Co(II)2-amino-4-methylpyridineMononuclearOrthorhombic crystal system, high-spin Co(II). researchgate.net
[Cu(2,6-di(1H-imidazol-2-yl)pyridine)]2Cu(II)2,6-di(1H-imidazol-2-yl)pyridineDimeric, distorted square-pyramidalFerromagnetic coupling between Cu(II) ions. researchgate.net
[Pd(1-(2-pyridyl)-3-arylimidazo[1,5-a]pyridine)Cl2]Pd(II)1-(2-pyridyl)-3-arylimidazo[1,5-a]pyridineSquare planarLigand acts as a bidentate N,N-donor. rsc.org
(AAcrH)2[Zn(pydc)2]·3H2OZn(II)Pyridine-2,6-dicarboxylic acid, 9-aminoacridineDistorted octahedralProton transfer compound with complex anion. sid.ir

Thermal Behavior and Stability of Related Metal Complexes

Research into the thermal properties of coordination compounds often involves techniques like TGA and DTA to understand how these materials change upon heating. The decomposition process typically occurs in distinct stages, corresponding to the loss of different components of the complex.

General Decomposition Patterns:

The thermal decomposition of metal complexes with N-heterocyclic ligands, such as those containing imidazole or pyridine moieties, generally follows a pattern:

Dehydration/Desolvation: The initial weight loss at lower temperatures (typically below 200 °C) is often attributed to the removal of lattice or coordinated water molecules or other solvent molecules.

Ligand Decomposition: At higher temperatures, the organic ligands begin to decompose. The stability of the complex at this stage is influenced by the strength of the metal-ligand bond.

Formation of Metal Oxide: In an oxidizing atmosphere (like air), the final decomposition product is usually a stable metal oxide.

Studies on Related Complexes:

Cobalt-Imidazole Complexes: Studies on hexaimidazolecobalt(II) complexes have shown that their thermal stability is influenced by the counter-anion. For example, Co(C₃H₄N₂)₆₂ is thermally stable up to 150 °C, while Co(C₃H₄N₂)₆₂ is stable up to 170 °C. bendola.com The decomposition proceeds in multiple steps, leading to the formation of cobalt oxides. bendola.com

Palladium Complexes with Thiazole Derivatives: Thermal studies of palladium(II) complexes with 2-amino-4-(4-substituted phenyl)thiazole derivatives indicate a multi-step decomposition process. nih.govorientjchem.org The thermal stability and decomposition pathways are detailed through thermogravimetric analysis, providing insights into the structure and stability of these complexes. nih.govorientjchem.org

Cobalt Complexes with Aminomethylpyridines: Research on cobalt(II) complexes with ligands like 2-amino-4-methylpyridine has provided information on their structure and spectroscopic properties, which are foundational for understanding their thermal behavior. nih.gov

Pyridine-Containing Polybenzoxazines: The incorporation of pyridine moieties into polymer structures has been shown to enhance thermal stability. acs.org Pyridine-containing polybenzoxazines exhibit higher thermal degradation temperatures, which is attributed to their rigid aromatic-heterocyclic framework. acs.org

While these findings relate to compounds with similar functional groups, it is important to note that the specific arrangement of the amino, imidazole, and pyridine groups in 2-Amino-4-(4-imidazolyl)pyridine would lead to unique coordination modes and, consequently, distinct thermal properties of its metal complexes. The absence of specific data for this ligand highlights a potential area for future research in coordination chemistry.

Principles and Applications in Supramolecular Chemistry and Self Assembly

Hydrogen Bonding Interactions in Solid-State Architectures

Hydrogen bonding plays a pivotal role in the solid-state structures of nitrogen-containing heterocyclic compounds. In 2-Amino-4-(4-imidazolyl)pyridine, the amino group can act as a hydrogen bond donor, while the nitrogen atoms in the pyridine (B92270) and imidazole (B134444) rings can act as acceptors. This allows for the formation of robust and directional hydrogen bonds, leading to the creation of well-defined supramolecular synthons.

The imidazole moiety itself is known to participate in strong hydrogen bonding. For instance, studies on related imidazole derivatives have shown the formation of intermolecular N-H···N hydrogen bonds, which can link molecules into extended one-dimensional chains. Furthermore, the interplay between different hydrogen bond donors and acceptors within the same molecule, as seen in 2-Amino-4-(4-imidazolyl)pyridine, can lead to more complex, three-dimensional networks. The presence of both a pyridine and an imidazole ring offers the potential for competitive or cooperative hydrogen bonding, influencing the final crystal packing.

Interaction Type Donor Acceptor Typical Distance (Å)
Amino-PyridineN-H (Amino)N (Pyridine)2.8 - 3.2
Amino-ImidazoleN-H (Amino)N (Imidazole)2.8 - 3.1
Imidazole-ImidazoleN-H (Imidazole)N (Imidazole)2.7 - 3.0

This table presents typical hydrogen bond distances for the functional groups present in 2-Amino-4-(4-imidazolyl)pyridine based on studies of related compounds.

π-π Stacking and Aromatic Interactions in Supramolecular Systems

The aromatic pyridine and imidazole rings in 2-Amino-4-(4-imidazolyl)pyridine are capable of engaging in π-π stacking interactions. These non-covalent interactions, arising from the electrostatic and van der Waals forces between the electron clouds of aromatic rings, are crucial in stabilizing supramolecular assemblies. The geometry of these interactions can vary, including face-to-face, edge-to-face, and offset stacking arrangements.

Crystal Engineering for Controlled Assembly

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The multifunctional nature of 2-Amino-4-(4-imidazolyl)pyridine makes it an excellent candidate for crystal engineering studies. By systematically varying crystallization conditions or introducing co-formers, it is possible to control the self-assembly process and generate different supramolecular architectures.

The competition and cooperation between the various interaction sites on the molecule can be exploited to produce polymorphs (different crystal structures of the same compound) or to design co-crystals with specific network topologies. For instance, the protonation state of the molecule can be tuned, which would dramatically alter the hydrogen bonding patterns and lead to different solid-state structures.

Formation of Supramolecular Assemblies

The basic nitrogen atoms in the pyridine and imidazole rings of 2-Amino-4-(4-imidazolyl)pyridine make it a suitable candidate for the formation of molecular salts and co-crystals. researchgate.net When reacted with an acid, proton transfer can occur to the more basic nitrogen atom, resulting in the formation of a salt. researchgate.net The resulting cation will have altered hydrogen bonding capabilities, often leading to charge-assisted hydrogen bonds which are generally stronger than those between neutral molecules.

Co-crystals, on the other hand, are formed when the compound crystallizes with a neutral co-former, without proton transfer. nih.gov The amino group and the heterocyclic nitrogen atoms can all participate in hydrogen bonding with suitable co-formers, such as carboxylic acids or other hydrogen bond donors and acceptors. The formation of either a salt or a co-crystal depends on the relative acidity and basicity (pKa values) of the components. Studies on similar systems, such as the co-crystallization of 2-aminopyrimidine (B69317) with dicarboxylic acids, have demonstrated the formation of diverse hydrogen-bonded networks, including discrete assemblies, tapes, and layers. nih.gov

Assembly Type Interacting Species Key Interaction
Molecular Salt2-Amino-4-(4-imidazolyl)pyridine + AcidProton transfer, Charge-assisted H-bond
Co-crystal2-Amino-4-(4-imidazolyl)pyridine + Co-formerNeutral hydrogen bond

The nitrogen atoms in the pyridine and imidazole rings of 2-Amino-4-(4-imidazolyl)pyridine are excellent coordination sites for metal ions. This allows the molecule to act as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs). By linking metal centers, 2-Amino-4-(4-imidazolyl)pyridine can be used to construct one-, two-, or three-dimensional extended networks.

The versatility of the molecule as a ligand is enhanced by the presence of multiple potential coordination sites. The coordination mode can be influenced by the choice of metal ion, the counter-anion, and the reaction conditions. For example, the imidazole and pyridine rings can coordinate to the same metal center in a chelating fashion or to different metal centers in a bridging fashion. Research on related pyridine-imidazole ligands has shown the formation of diverse coordination polymers with interesting structural motifs and properties. tandfonline.commdpi.com

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a solid surface. Molecules with a specific head group that has a strong affinity for the substrate can form a densely packed monolayer. The imidazole and amino groups in 2-Amino-4-(4-imidazolyl)pyridine could potentially serve as anchoring groups for the formation of SAMs on various surfaces, such as gold or metal oxides. acs.orgrsc.org

While specific studies on SAMs of 2-Amino-4-(4-imidazolyl)pyridine are not widely reported, the principles of SAM formation using similar functional groups are well-established. For instance, imidazole-terminated molecules have been shown to form stable SAMs on gold surfaces. nih.gov The amino group can also be used for surface functionalization. rsc.org The ability of 2-Amino-4-(4-imidazolyl)pyridine to form ordered layers on a surface could be exploited for applications in sensors, electronics, and corrosion inhibition. acs.orgpku.edu.cn

Discrete Supramolecular Cages and Polyhedra

The formation of discrete, three-dimensional supramolecular structures like cages and polyhedra is a testament to the power of directional bonding and pre-programmed molecular information encoded in the constituent ligands. While direct examples employing 2-Amino-4-(4-imidazolyl)pyridine in the construction of such architectures are not extensively documented, the principles are well-established through the use of analogous ligands incorporating imidazole and pyridine moieties.

A notable example involves the use of a non-symmetrical ditopic ligand featuring distinct imidazole and pyridine donor units. rsc.orgrsc.org The reaction of such ligands with metal ions, for instance, palladium(II), can lead to the formation of dynamic, open coordination cages. rsc.orgrsc.org Initially, a mononuclear complex of the type PdL₄ may form, which can then undergo a stoichiometrically controlled transformation into a dinuclear Pd₂L₄ open cage structure. rsc.org This transition highlights the dynamic nature of these assemblies and their responsiveness to changes in component concentrations.

Furthermore, the strategic use of ligands with reduced symmetry containing both pyridyl and imidazole donors has been shown to enable the construction of complex heterobimetallic cages. For instance, a [PdPtL₄]⁴⁺ cage has been assembled, demonstrating the potential for creating sophisticated, multi-component supramolecular architectures. The formation of these cages is often confirmed through a combination of techniques including ¹H and Diffusion-Ordered Spectroscopy (DOSY) NMR, and electrospray ionization mass spectrometry (ESI-MS).

The following table summarizes representative data for the characterization of a Pd₂L₄ open coordination cage formed from a non-symmetrical imidazole-pyridine ditopic ligand.

PropertyValueReference
Stoichiometry Pd₂L₄ rsc.org
Method of Formation Stoichiometrically controlled structural transition from PdL₄ rsc.org
Characterization ¹H NMR, DOSY NMR, ESI-MS rsc.org
Functionality Anion Binding rsc.org

Host-Guest Chemistry with Imidazole-Pyridine Frameworks

The cavities within supramolecular cages and the pores of extended frameworks built from imidazole-pyridine ligands are prime locations for encapsulating smaller molecules or ions, a phenomenon known as host-guest chemistry. This interaction is highly dependent on factors such as size, shape, and chemical complementarity between the host and the guest.

The open coordination cages mentioned previously exhibit pronounced host-guest properties, particularly in anion binding. rsc.orgrsc.org The positively charged metallic nodes and the specific geometry of the cage create an environment suitable for sequestering anionic guests. The binding and release of these guests can be controlled by altering the structure of the cage, for example, by adding an excess of the ligand to shift the equilibrium back to the mononuclear complex, thereby releasing the encapsulated anion. rsc.org This "turn-on/off" anion binding demonstrates the potential for these systems in sensing and controlled release applications.

Research on metal-organic frameworks (MOFs) with pyridyl-functionalized linkers further illustrates the principles of host-guest chemistry that are applicable to frameworks derived from 2-Amino-4-(4-imidazolyl)pyridine. For instance, the incorporation of 2-pyridyl urea (B33335) side groups into the MIL-101 framework has been shown to create specific recognition sites for aminopyridine isomers. rsc.org The donor-donor-acceptor hydrogen bonding pattern of the urea group leads to selective binding of 2-aminopyridine (B139424) over its 3-aminopyridine (B143674) isomer, an effect that is significantly enhanced compared to a simple amine functionalization. rsc.org This selectivity is driven by the formation of multiple hydrogen bonds between the host's urea group and the guest's amino and pyridine functionalities. rsc.org

The table below presents data on the competitive adsorption of aminopyridine isomers in a functionalized MOF, highlighting the role of specific hydrogen bonding interactions in achieving selective guest recognition.

Host FrameworkGuest MoleculesSelectivity (2-AP over 3-AP)Key InteractionReference
MIL-101-URPy 2-Aminopyridine (2-AP), 3-Aminopyridine (3-AP)Enhanced by a factor of five compared to MIL-101-NH₂Double hydrogen bonds between pyridyl urea and 2-AP rsc.org
MIL-101-NH₂ 2-Aminopyridine (2-AP), 3-Aminopyridine (3-AP)Lower selectivitySingle hydrogen bonds rsc.org

These examples underscore the potential of imidazole-pyridine based ligands, such as 2-Amino-4-(4-imidazolyl)pyridine, in the design of sophisticated supramolecular systems with tailored host-guest properties for applications in separation, sensing, and catalysis.

Strategies for Derivatization and Structure Reactivity Correlations

Regioselective Functionalization of Imidazole-Pyridine Scaffolds

The selective functionalization of the imidazole-pyridine core is crucial for developing new derivatives with specific properties. Various methods have been developed to achieve regioselectivity, targeting specific positions on both the pyridine (B92270) and imidazole (B134444) rings.

One common approach involves the C2 amination of imidazo[4,5-b]pyridines. rsc.orgresearchgate.net This is typically achieved through a two-step process starting with C2 halogenation, followed by a nucleophilic aromatic substitution (SNAr) with primary or secondary amines. rsc.orgresearchgate.net This method is known for its simplicity and provides access to a range of protected imidazo[4,5-b]pyridine derivatives. rsc.orgresearchgate.net

Metalation is another powerful technique for regioselective functionalization. The use of magnesium and zinc-based reagents, such as Mg- and Zn-TMP (TMP = 2,2,6,6-tetramethylpiperidyl) bases, allows for the selective metalation of the pyrazolo[1,5-a]pyridine (B1195680) scaffold. nih.gov The regioselectivity can be further controlled by the presence or absence of additives like BF3·OEt2. nih.gov For instance, a sulfoxide (B87167) group can direct ortho-metalation, leading to functionalization at a specific position. uni-muenchen.de

Palladium-catalyzed cross-coupling reactions are also widely employed. For example, a palladium-catalyzed tandem cross-coupling/cyclization has been used to construct the imidazo[4,5-b]pyridine core itself. researchgate.net Furthermore, selective amination of chloro-substituted imidazopyridines can be achieved with high selectivity using palladium catalysts. researchgate.net

The choice of catalyst and reaction conditions can dramatically influence the regioselectivity of functionalization. For instance, in the functionalization of pyridazine (B1198779) scaffolds, the nature of the metal catalyst and the chosen ligand can dictate which position is arylated. uni-muenchen.de

Introduction of Diverse Substituents for Targeted Modifications

The introduction of a wide array of substituents onto the 2-Amino-4-(4-imidazolyl)pyridine framework is essential for fine-tuning its chemical and biological properties. This can be achieved through various synthetic strategies, targeting different positions on the heterocyclic core.

Acyclic precursors can be synthesized and subsequently cyclized to form the desired tetracyclic imidazo[4,5-b]pyridine derivatives. irb.hr For example, 2-(1H-imidazo[4,5-b]pyridine-2-yl)acetonitrile can be used as a key precursor, which is then reacted with aldehydes or benzoyl chlorides to introduce various substituents. irb.hr

The amino group at the 2-position of the imidazo[4,5-b]pyridine scaffold is a common site for modification. It can be functionalized with different amino side chains, which has been shown to significantly impact the biological activity of the resulting compounds. irb.hr For instance, the introduction of chosen amino side chains has enhanced the antiproliferative activity of tetracyclic benzimidazole (B57391) analogues. irb.hr

Furthermore, various functional groups can be introduced at other positions of the imidazo[4,5-b]pyridine ring system. For example, new derivatives have been synthesized with different substituents at the 2-position, such as N-arylthioamides, imines, α,β-unsaturated ketones, hydrazido-hydrazones, and aminothiazoles. nih.gov

The synthesis of these derivatives often involves multi-step sequences. A common strategy involves the initial construction of a substituted 2-chloro-3-nitropyridine, which then undergoes a series of reactions, including nucleophilic substitution, reduction of the nitro group, and subsequent cyclization to form the imidazo[4,5-b]pyridine core with the desired substituents. acs.orgacs.org

The following table provides examples of different substituents that have been introduced onto the imidazo[4,5-b]pyridine scaffold and the synthetic methods used.

SubstituentPosition of IntroductionSynthetic MethodReference
Functionalized primary and secondary aminesC2C2 halogenation followed by SNAr rsc.orgresearchgate.net
Amino side chainsVariousCyclocondensation and subsequent modification irb.hr
N-arylthioamides, imines, etc.2-positionReaction of 2-acetylimidazo[4,5-b]pyridine nih.gov
Alkyl/Aralkyl and Aryl/Heteroaryl groups3- and 2-positionsTandem reaction from 2-chloro-3-nitropyridine acs.org

Study of Tautomeric Forms and Their Stability

The potential for tautomerism is an inherent characteristic of the 2-amino-imidazo[4,5-b]pyridine structure. Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. In the case of imidazo[4,5-b]pyridines, the proton can be located on different nitrogen atoms within the imidazole or pyridine rings, leading to different tautomeric forms.

The stability of these tautomeric forms can be influenced by several factors, including the nature and position of substituents, the solvent, and the solid-state packing forces. For instance, in derivatives of 4-hydroxypyrimidine, there is a strong preference for the 3H-keto tautomer in the solid state. researchgate.netnih.gov However, the presence of different tautomers in solution is possible.

The study of tautomerism is crucial as different tautomers can exhibit distinct chemical reactivity and biological activity. Spectroscopic techniques, such as NMR and IR, are valuable tools for identifying the predominant tautomeric form in a given environment. researchgate.netnih.gov For example, IR spectroscopy has suggested the presence of minor amounts of the 4-hydroxy tautomer in a crystal that is predominantly the 1H-keto tautomer. researchgate.netnih.gov

Computational methods can also be employed to predict the relative stabilities of different tautomeric forms. researchgate.net These studies can provide insights into how to control the tautomeric equilibrium, which is important for designing molecules with specific properties.

The alkylation of imidazo[4,5-b]pyridines can lead to the formation of different regioisomers, which are related to the tautomeric forms of the parent compound. researchgate.net The ratio of these regioisomers can depend on the reaction conditions and the nature of the alkylating agent.

Compound ClassPredominant Tautomer (Solid State)Factors Influencing TautomerismReference
4-Hydroxypyrimidine derivatives3H-keto tautomerSubstituents, solvent, crystal packing researchgate.netnih.gov
Imidazo[4,5-b]pyridinesDependent on substitutionAlkylation conditions, nature of substituents researchgate.net

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-amino-4-(4-imidazolyl)pyridine, and how can purity challenges be addressed?

Methodological Answer: The synthesis typically involves cyclization reactions of nitrile precursors with nitrogen-containing compounds, as outlined in a European patent . Key steps include:

  • Cyclization : Use of magnesium in ethanol to activate intermediates, followed by silica gel chromatography for purification .
  • Purity Control : Monitor reaction progress via TLC or HPLC. Employ recrystallization or preparative HPLC to isolate high-purity fractions. For halogenated derivatives, optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products .

Q. Q2. How can structural characterization of 2-amino-4-(4-imidazolyl)pyridine derivatives be optimized using spectroscopic techniques?

Methodological Answer:

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For imidazole-proton coupling, employ 1H^1H-1H^1H COSY or NOESY to resolve overlapping signals .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures accurate molecular formula assignment. For labile derivatives (e.g., trifluoromethyl groups), use soft ionization techniques like ESI .
  • X-ray Crystallography : Resolve ambiguous regiochemistry in substituted pyridines by growing single crystals in DMSO/EtOH mixtures .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., halogenation, trifluoromethyl groups) influence the bioactivity of 2-amino-4-(4-imidazolyl)pyridine derivatives?

Methodological Answer:

  • Halogenation : Chloro or bromo substituents enhance lipophilicity and kinase binding affinity. For example, 7-chloro derivatives in pyrrolo[2,3-c]pyridine hybrids showed improved inhibition of cancer cell proliferation (IC₅₀ = 0.8–1.2 μM) .
  • Trifluoromethyl Groups : Introduce metabolic stability but may reduce solubility. Balance by co-substituting polar groups (e.g., amino) to maintain bioavailability .

Q. Q4. What strategies resolve contradictions in structure-activity relationship (SAR) data for imidazole-pyridine hybrids?

Methodological Answer:

  • Controlled SAR Studies : Synthesize analogues with incremental modifications (e.g., positional isomers of substituents) to isolate electronic vs. steric effects .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes. Compare with experimental IC₅₀ values to validate hypotheses .
  • Kinetic Assays : Perform time-dependent inhibition studies to distinguish competitive vs. allosteric mechanisms .

Q. Q5. How can regioselectivity challenges in multi-substituted pyridine synthesis be addressed?

Methodological Answer:

  • Directing Groups : Use amino or imidazole groups to guide electrophilic substitution. For example, the 4-imidazolyl group directs nitration to the 2-position .
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., amino groups with Boc) to control substitution patterns .
  • Microwave-Assisted Synthesis : Enhance regioselectivity via rapid, uniform heating—e.g., 20% higher yield for 2-amino-4-(1-piperidine)pyridine under microwave conditions .

Q. Q6. What mechanistic insights explain the dual kinase/enzyme inhibition observed in certain derivatives?

Methodological Answer:

  • Biochemical Profiling : Screen derivatives against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects. For example, 2-amino-4-(1-piperidine)pyridine inhibits both CDK4 and GSK3β due to conserved ATP-binding pockets .
  • Mutagenesis Studies : Engineer kinase mutants (e.g., T790M in EGFR) to test binding dependencies .

Q. Guidelines for Researchers

  • Ethical Synthesis : Adopt green chemistry principles (e.g., solvent recycling, catalytic methods) for halogenated derivatives .

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